Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate
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Overview
Description
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate is a heterocyclic compound that belongs to the benzoimidazole family. This compound is characterized by its unique structure, which includes a benzoimidazole core substituted with an amino group at position 2, a chlorine atom at position 6, and a methyl ester group at position 4. The benzoimidazole ring system is known for its broad range of biological activities and is a key structural motif in many pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzoimidazole derivatives .
Scientific Research Applications
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-1H-benzo[D]imidazole-4-carboxylate: Similar structure but lacks the chlorine atom at position 6.
5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[D]imidazole: Contains a nitro group and different substituents on the phenyl ring.
Uniqueness
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate is unique due to the presence of the chlorine atom at position 6, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-amino-6-chloro-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-8(14)5-2-4(10)3-6-7(5)13-9(11)12-6/h2-3H,1H3,(H3,11,12,13) |
InChI Key |
DPDIFLCWPGIZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)NC(=N2)N |
Origin of Product |
United States |
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